2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes a phenoxy group, an oxadiazole ring, and a propanamide moiety, which could contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide likely involves multiple steps, including the formation of the oxadiazole ring and the attachment of the phenoxy and propanamide groups. A possible synthetic route could be:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Formation of the Propanamide Moiety: The final step may involve the reaction of the intermediate compound with a propanoyl chloride or a similar reagent to form the propanamide group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the oxadiazole ring or other functional groups.
Substitution: The phenoxy and propanamide groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery research.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-7-11-16(13(12)2)24-14(3)17(23)20-19-21-18(25-22-19)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,20,22,23) |
InChI Key |
FAQWBHGZSLRTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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